5-Vinyl-1-arabinofuranosyluracil
Description
Structure
3D Structure
Propriétés
Numéro CAS |
74886-33-2 |
|---|---|
Formule moléculaire |
C11H14N2O6 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8+,10-/m1/s1 |
Clé InChI |
RHNKTNRPTOLWJS-BDNRQGISSA-N |
SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
SMILES isomérique |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Synonymes |
5-vinyl-1-arabinofuranosyluracil VaraU |
Origine du produit |
United States |
Synthesis and Chemical Derivatization of 5 Vinyl 1 Arabinofuranosyluracil
Methodologies for Glycosidic Bond Formation
A crucial step in the synthesis of 5-Vinyl-1-arabinofuranosyluracil is the formation of the N-glycosidic bond, which links the uracil (B121893) base to the arabinofuranose sugar moiety. wikipedia.orgkhanacademy.orglibretexts.org This bond is typically formed between the anomeric carbon of the sugar and the N1 position of the pyrimidine (B1678525) ring. wikipedia.orglibretexts.org
Catalytic Condensation Approaches
Catalytic condensation is a widely used method for creating the glycosidic bond. nih.gov This approach often involves the reaction of a silylated pyrimidine base with a protected sugar derivative in the presence of a Lewis acid catalyst. For instance, 5-alkyl-2,4-bis-(trimethylsilyloxy)-pyrimidine can be condensed with 2,3,5-tri-O-benzyl-alpha-D-arabinofuranosyl chloride. nih.gov This reaction yields a protected nucleoside, which can then be deprotected to give the desired arabinofuranosyluracil (B3032727) analogue. nih.gov
Modifications of Pre-existing Nucleoside Structures
An alternative strategy involves the modification of a pre-existing nucleoside. This can be achieved through various chemical transformations on the sugar or base moieties of a readily available nucleoside. Post-transcriptional modifications, for example, involve the enzymatic alteration of nucleosides within RNA, though chemical methods are more common in synthetic organic chemistry for producing analogues in larger quantities. nih.gov These modifications can range from simple changes, like methylation, to more complex structural alterations. nih.gov
Introduction of the 5-Vinyl Moiety
The introduction of the vinyl group at the C5 position of the uracil ring is a key modification that often imparts significant biological activity to the nucleoside.
Precursor Synthesis and Reactivity
The synthesis of the 5-vinyluracil (B15639) precursor is a critical preliminary step. One reported method involves the preparation of 5-vinyluracil in high yield from 5-(1-hydroxyethyl)uracil (B1217124) via a methanesulphonyl ester intermediate. nih.gov Another approach involves the base-catalyzed condensation of 3-alkoxy- and 3-alkoxy-2-dialkoxymethyl esters with ureas. nih.gov The reactivity of the precursor can be influenced by the choice of starting materials and reaction conditions. For example, changing the precursor type from nitrate (B79036) to chloride or sulfate (B86663) can affect the basicity of the resulting compounds. ulisboa.pt
5-Formyluracils can also serve as precursors, reacting with active methylene (B1212753) compounds through Knoevenagel and Stobbe type condensations to yield 5-(substituted vinyl)uracil derivatives. ias.ac.in The presence of the vinyl substituent enhances the Michael acceptor properties of the uracil ring, which is thought to contribute to its biological activity. ias.ac.in
Stereoselective Synthesis of 5-Vinyl Derivatives
Achieving the desired stereochemistry of the vinyl group can be crucial for biological activity. One method for the stereoselective synthesis of a related compound, 1-(β-D-arabinofuranosyl)-5(E)-(2-iodovinyl)uracil (IVAraU), involves the use of vinylsilane precursors. nih.gov Specifically, 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-5(Z)-[2-(trimethylsilyl)vinyl]uracil can be treated with iodine monochloride in a non-polar solvent like benzene (B151609) to favor the formation of the (E)-iodovinyl isomer. nih.gov
Synthesis of Phosphorylated Analogues and Prodrugs
To enhance the therapeutic potential of nucleoside analogues, they are often converted into their phosphorylated forms or into prodrugs. Nucleosides typically need to be triphosphorylated within the cell to become active inhibitors of viral DNA polymerase. nih.gov
The synthesis of 5'-phosphorylated derivatives can be achieved by analogy with known methods for phosphorylating nucleoside analogues. nih.gov For instance, the synthesis of 5'-dialkyl- and 5'-diphenyl phosphate (B84403) moieties at the C-5' position has been reported. nih.gov
5'-Phosphate and Triphosphate Synthesis
The conversion of a nucleoside analogue into its active triphosphate form is a critical step. While specific literature detailing the direct phosphorylation of this compound is not prevalent, the process follows well-established chemical phosphorylation methods for nucleosides. The initial and rate-limiting step is the formation of the 5'-monophosphate.
A common laboratory method for the selective phosphorylation of the 5'-hydroxyl group is the Yoshikawa-Kato procedure. This method typically employs phosphoryl chloride (POCl₃) in a trialkyl phosphate solvent, such as trimethyl phosphate. The reaction is carefully controlled at low temperatures to ensure selectivity for the primary 5'-hydroxyl group over the secondary hydroxyls at the 2' and 3' positions.
Subsequent conversion of the 5'-monophosphate to the biologically active 5'-triphosphate is generally achieved through enzymatic or chemical routes. A common chemical approach involves the activation of the monophosphate, for example with carbonyldiimidazole, followed by reaction with pyrophosphate. This multi-step process provides the necessary triphosphate moiety for interaction with viral or cellular polymerases. The phosphorylation of the related protein hUPF1 is a known biological process that is crucial for its function. rsc.org
Chemical Approaches to 5'-Ester Prodrugs
To enhance properties such as solubility and membrane permeability, nucleosides are often converted into 5'-ester prodrugs. These derivatives are designed to be inactive until they undergo hydrolysis in the body, releasing the parent drug.
A prominent strategy involves the synthesis of 5'-amino acid esters. For the related nucleoside arabinosylcytosine (ara-C), a series of 5'-amino acid esters were synthesized to improve oral bioavailability by targeting intestinal peptide transporters. nih.gov This approach involves coupling the 5'-hydroxyl group of the nucleoside with the carboxylic acid of an N-protected amino acid, followed by deprotection. The coupling is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Another approach is the creation of simple alkyl or aryl esters. For instance, the 5'-O-formate ester of arabinosyladenine was synthesized to create a more water-soluble prodrug. nih.gov This was achieved by reacting the nucleoside with a suitable acylating agent, such as a mixed anhydride (B1165640) of formic acid. Such strategies could be directly applied to this compound to create prodrugs with tailored properties. For example, reacting this compound with palmitoyl (B13399708) chloride in the presence of a base would yield a lipophilic 5'-palmitate ester, analogous to derivatives made for ara-C. researchgate.net
Synthesis of Related 5-Substituted Arabinofuranosyluracil Analogues
The substituent at the C-5 position of the uracil ring is a key determinant of biological activity. A variety of analogues have been synthesized by modifying this position, starting from common precursors.
5-Alkyl and 5-Alkenyl Derivatives
The synthesis of 5-alkyl analogues of araU, such as the ethyl, propyl, isopropyl, and butyl derivatives, has been accomplished through several methods. nih.gov A primary route involves the catalytic condensation of a 5-alkyl-2,4-bis(trimethylsilyloxy)pyrimidine with a protected arabinofuranosyl halide, like 2,3,5-tri-O-benzyl-α-D-arabinofuranosyl chloride. The resulting protected nucleoside is then debenzylated to yield the final product. nih.gov
For alkenyl derivatives, a different strategy is often employed. The 5-allyl analogue of araU was synthesized by reacting the chloromercuri derivative of araU with allyl chloride in the presence of a palladium catalyst (Li₂PdCl₄). The resulting 5-allyl-araU can then be catalytically reduced to the corresponding 5-propyl analogue, providing an alternative route to this 5-alkyl derivative. nih.gov
Halogenated Vinyl Analogues (e.g., 5-(2-Bromovinyl) and 5-(2-Iodovinyl))
Among the most potent antiviral nucleosides are those with a halogenated vinyl substituent at the C-5 position. The synthesis of (E)-5-(2-Iodovinyl)-1-β-D-arabinofuranosyluracil (IVAraU) highlights the sophisticated chemical strategies used. One method involves the palladium-catalyzed coupling of (trimethylsilyl)acetylene with a protected 5-iodo-arabinofuranosyluracil. nih.gov The resulting 5-ethynyl derivative is then subjected to a Lindlar hydrogenation to stereoselectively form the (Z)-vinylsilane. Subsequent treatment with an iodinating agent like iodine monochloride in a non-polar solvent yields the desired (E)-iodovinyl product after deprotection. nih.gov
An alternative and often more direct route to these halogenated vinyl compounds utilizes organotin intermediates. For IVAraU, this involves the reaction of a protected 5-iodo-arabinofuranosyluracil with (E)-1,2-bis(tri-n-butylstannyl)ethene, catalyzed by a palladium complex. nih.gov The resulting 5-stannylvinyl intermediate can then be readily converted to the iodovinyl analogue using sodium iodide and an oxidizing agent. nih.gov This organotin method is also applicable for the synthesis of the corresponding 5-(2-bromovinyl) derivative (BVaraU).
Other C-5 Substituted Analogues
The versatility of the C-5 position allows for the introduction of a wide range of other functional groups. The 5-ethynyl group, mentioned as an intermediate for vinyl analogues, is itself a valuable substituent. 5-Ethynyluridine is a known compound used in biochemical studies. rsc.orgresearchgate.net Its synthesis often starts from 5-iodouridine (B31010) derivatives, which undergo Sonogashira coupling with a protected acetylene (B1199291) source.
Another key intermediate is 5-formyluracil. This compound can be generated by oxidation of the more accessible 5-hydroxymethyluracil. nih.govresearchgate.netumich.edu The 5-formyl group serves as a chemical handle for various transformations, including Wittig-type reactions to generate diverse vinyl derivatives or reductive amination to produce aminomethyl analogues. researchgate.netumich.edu
Furthermore, Stille coupling reactions using organostannanes have been employed to introduce aryl and heteroaryl groups at the C-5 position. For example, 5-(2-thienyl) and 5-halogenothienyl derivatives of L-arabinofuranosyluracil have been prepared from protected 5-iodo-L-araU and the appropriate thienylstannane. nih.gov
Analytical and Spectroscopic Characterization of Synthesized Compounds
The structural elucidation and purity assessment of synthesized nucleoside analogues rely heavily on modern analytical and spectroscopic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise structure of these molecules in solution.
¹H NMR provides information on the number and chemical environment of protons. Key signals include the anomeric proton (H-1') of the sugar, which confirms the β-configuration, the vinyl protons with their characteristic coupling constants, and the C-6 proton of the uracil ring.
¹³C NMR complements the proton data by showing the signals for all carbon atoms in the molecule, including the carbonyl carbons of the uracil ring and the carbons of the sugar and C-5 substituent.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final compounds and for purifying intermediates throughout the synthesis. Reversed-phase HPLC is commonly used, where retention times can give an indication of the lipophilicity of the different analogues.
The following tables provide representative spectroscopic data for key arabinofuranosyluracil derivatives.
Table 1: Representative ¹H NMR Data (ppm) This table contains representative chemical shift values. Actual values can vary based on solvent and experimental conditions.
| Compound | H-6 | H-1' | Vinyl-Hα | Vinyl-Hβ | Sugar Protons (H-2' to H-5') |
|---|---|---|---|---|---|
| 5-Vinyl-araU | ~8.1 | ~6.2 (d) | ~5.3 (d) | ~6.5 (dd) | 3.7 - 4.4 |
| 5-(2-Iodovinyl)-araU nih.gov | ~8.3 | ~6.1 (d) | ~7.2 (d) | ~7.6 (d) | 3.8 - 4.5 |
| 5-Propyl-araU nih.gov | ~7.5 | ~6.1 (d) | - | - | 3.7 - 4.4 |
Table 2: Representative ¹³C NMR and Mass Spectrometry Data This table contains representative chemical shift values. Actual values can vary based on solvent and experimental conditions.
| Compound | C-6 | C-5 | C-4 | C-2 | C-1' | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|---|---|
| 5-Vinyl-araU | ~140 | ~115 | ~163 | ~151 | ~88 | 271.09 |
| 5-(2-Iodovinyl)-araU nih.gov | ~145 | ~100 | ~162 | ~150 | ~89 | 396.99 |
| 5-Propyl-araU nih.gov | ~140 | ~112 | ~164 | ~152 | ~88 | 287.14 |
Biochemical Mechanisms of Action
Enzymatic Phosphorylation Pathways in Host Cells
The journey of 5-Vinyl-1-arabinofuranosyluracil from an inactive prodrug to a potent antiviral agent begins with its metabolic activation within the host cell. This crucial first step is entirely dependent on the host cell's own enzymatic machinery, specifically cellular kinases.
Role of Cellular Kinases
Unlike many other nucleoside analogs that are preferentially phosphorylated by viral-encoded thymidine (B127349) kinase, this compound is a substrate for host cellular kinases. These enzymes recognize the arabinofuranosyl sugar moiety and initiate the phosphorylation cascade. This process is critical, as the unphosphorylated form of the drug is biologically inert. The reliance on cellular kinases for activation means that the compound's antiviral activity is not contingent on the presence of a specific viral enzyme, a characteristic that can be advantageous in certain therapeutic contexts.
Inhibition of Viral Polymerases
The primary target of the activated form of this compound, V-araUTP, is the viral DNA polymerase, a critical enzyme for the replication of the viral genome. The inhibition of this enzyme effectively halts the production of new viral particles.
Competitive Inhibition with Deoxyribonucleoside Triphosphates
V-araUTP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. nih.gov Due to its structural similarity to dTTP, V-araUTP can bind to the active site of the polymerase. Kinetic analyses have demonstrated that this inhibition is indeed competitive, meaning that V-araUTP and dTTP vie for the same binding site on the enzyme. nih.gov The effectiveness of this competition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
Specificity Against Herpesvirus-Induced DNA Polymerases
A key feature of V-araUTP is its selective inhibition of herpesvirus-induced DNA polymerases over cellular DNA polymerases. nih.gov This selectivity is crucial for its therapeutic window, minimizing toxicity to the host cell. For instance, the apparent Ki values for the triphosphate form of a related compound, E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BVaraUTP), against HSV-1 DNA polymerase were found to be significantly lower than those for cellular DNA polymerase α and DNA polymerase β, indicating a more potent inhibition of the viral enzyme. nih.gov This preferential targeting is a cornerstone of its antiviral activity.
Impact on Viral DNA Synthesis
The competitive inhibition of the viral DNA polymerase by V-araUTP has a direct and profound impact on viral DNA synthesis. By successfully competing with dTTP, V-araUTP effectively reduces the rate of viral DNA elongation. nih.gov Although it is a less potent antiherpesvirus agent than some other nucleoside analogs like E-5-(2-bromovinyl)-2'-deoxyuridine (BVdUrd), the addition of V-araU to HSV-1-infected cells has been shown to decrease the synthesis of viral DNA. nih.gov This disruption of the viral replication cycle is the ultimate outcome of the biochemical cascade initiated by the cellular phosphorylation of the parent compound.
| Compound | Mechanism of Action | Target Enzyme | Key Findings |
| This compound (V-araU) | Prodrug activated by cellular kinases to its triphosphate form (V-araUTP). | Herpesvirus DNA Polymerase | A potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) replication. nih.gov |
| 5-vinyl-1-β-D-arabinofuranosyluracil 5'-triphosphate (V-araUTP) | Competitively inhibits viral DNA polymerase with respect to dTTP. | Herpesvirus DNA Polymerase | Analogues with a vinyl group at the 5-position are potent inhibitors of herpes virus-induced DNA polymerases. nih.gov |
| E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BVaraU) | Its triphosphate form (BVaraUTP) competitively inhibits viral and cellular DNA polymerases. | HSV-1 DNA Polymerase, DNA Polymerase α, DNA Polymerase β | Less effective than BVdUrd; does not appear to be incorporated into replicating viral DNA. nih.gov |
| deoxythymidine triphosphate (dTTP) | Natural substrate for DNA polymerases. | DNA Polymerases | V-araUTP and other analogues compete with dTTP for binding to the active site of viral DNA polymerase. nih.gov |
| E-5-(2-bromovinyl)-2'-deoxyuridine (BVdUrd) | A potent antiherpesvirus agent. | Herpesvirus DNA Polymerase | Used as a comparator in studies evaluating the efficacy of V-araU and its derivatives. nih.gov |
In Vitro Biological Activity and Structure Activity Relationships
Antiviral Activity Spectrum in Cell Cultures
5-Vinyl-1-arabinofuranosyluracil, also known as 5-vinyl-araU or VaraU, has demonstrated a notable spectrum of antiviral activity in various cell culture systems. Its efficacy is particularly pronounced against several members of the Herpesviridae family.
Activity Against Herpes Simplex Virus Type 1 (HSV-1)
VaraU is a potent inhibitor of Herpes Simplex Virus Type 1 (HSV-1) replication. Current time information in Kangar, MY. In studies using human embryonic lung fibroblast (HELF) cell cultures, VaraU and its analogue (E)-5-(2-bromovinyl)-araU (BrVaraU) were identified as the most powerful inhibitors of HSV-1 plaque formation among a series of 5-substituted 1-β-D-arabinofuranosyluracil analogues. Current time information in Kangar, MY. Their potency in these cells was over 1,000 times greater than analogues with 5-fluoro, 5-iodo, 5-formyl, or 5-trifluoromethyl substituents. Current time information in Kangar, MY.
However, the antiviral activity of VaraU against HSV-1 is highly cell-line dependent. In African green monkey kidney (Vero) cells, VaraU was found to be nearly 100 times less active or even inactive against HSV-1, a surprising contrast to its high potency in HELF cells. Current time information in Kangar, MY. This cell-specific activity stands in contrast to other antivirals like Acyclovir (B1169) (ACV) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR), which show only marginal differences in activity between the two cell lines. Current time information in Kangar, MY. In animal models of acute HSV-1 keratitis in rabbits, eyedrops containing VaraU were shown to suppress the development of the condition by reducing the number of herpes efflorescences. nih.gov
Activity Against Herpes Simplex Virus Type 2 (HSV-2)
The efficacy of VaraU against Herpes Simplex Virus Type 2 (HSV-2) is considerably lower than its activity against HSV-1. Current time information in Kangar, MY. In comparative plaque inhibition assays in HELF cells, VaraU demonstrated weaker anti-HSV-2 activity compared to several other nucleoside analogues. Current time information in Kangar, MY.acs.org The general trend for activity against HSV-2 in these cells was: FIAC = FMAU > araT > ACV > VaraU > BrVUdR. Current time information in Kangar, MY. Studies have shown that the substitution of the deoxyribose sugar in related compounds with an arabinose moiety, as seen in VaraU, leads to a significant decrease in anti-HSV-2 activity, regardless of the substituent at the 5-position. Current time information in Kangar, MY.
Activity Against Varicella-Zoster Virus (VZV)
Specific data on the inhibitory concentration of this compound against Varicella-Zoster Virus (VZV) is not extensively detailed in the reviewed scientific literature. However, research on closely related analogues provides significant context. The compound (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (sorivudine or BV-araU), which differs from VaraU only by the presence of a bromine atom on the vinyl group, is exceptionally potent against VZV. nih.gov Studies have shown that BV-araU has the most powerful anti-VZV effect in plaque inhibition assays when compared to a wide range of other antiviral drugs, including acyclovir and brivudine (B1684500) (BVDU). nih.gov The selectivity index for BV-araU against VZV was reported to be greater than 1,000,000, highlighting its high specificity for the virus. nih.gov This class of pyrimidine (B1678525) nucleoside analogues is known to be dependent on the viral thymidine (B127349) kinase (TK) for phosphorylation and subsequent antiviral action. mdpi.com
Activity Against Epstein-Barr Virus (EBV)
VaraU is a highly effective inhibitor of Epstein-Barr Virus (EBV) replication. nih.gov In studies using the virus-producing P3HR-1(LS) cell line, VaraU inhibited EBV DNA replication with a 50% effective dose (ED50) of 0.005 µM. nih.gov This indicates very high potency, and the compound demonstrated a favorable in vitro therapeutic index of 4000. nih.gov
Further studies showed that VaraU effectively reduces the expression of the Epstein-Barr virus capsid antigen (VCA) in P3HR-1 cells. nih.gov At a concentration of 100 µmol/l, VaraU reduced the percentage of VCA-expressing cells from 6.3% in untreated cultures to 1.3%. nih.gov This inhibitory effect was also observed at lower concentrations of 10 and 1 µmol/l. Notably, the suppressive effect of VaraU on VCA expression continued even after the drug was removed from the culture medium. nih.gov
Comparative Antiviral Efficacy with Other Nucleoside Analogues
The antiviral potency of this compound has been extensively compared to other well-known nucleoside analogues across different herpesviruses.
Against HSV-1 in HELF cells, VaraU is superior in potency to Acyclovir (ACV) and comparable to 2'-fluoro-5-iodoaracytosine (FIAC) and 2'-fluoro-5-methylarauracil (FMAU). Current time information in Kangar, MY. Its activity against HSV-1 is surpassed only by (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR). Current time information in Kangar, MY. However, in a rabbit model of HSV-1 keratitis, the healing effect of VaraU was less pronounced than that of BrVUdR. nih.gov
In the context of EBV, VaraU (ED50 = 0.005 µM) is significantly more potent than its brominated counterpart, BrVaraU (ED50 = 0.3 µM), and also more potent than ACV (ED50 = 0.3 µM) and BVdU (ED50 = 0.06 µM) in inhibiting viral DNA replication. nih.gov
The following table provides a summary of the comparative efficacy of VaraU and related compounds against different herpesviruses based on research findings.
| Compound | Target Virus | Relative Potency/Efficacy | Reference |
| VaraU | HSV-1 (HELF cells) | > Acyclovir; < BrVUdR; ≈ FIAC, FMAU | Current time information in Kangar, MY. |
| VaraU | HSV-2 (HELF cells) | < Acyclovir; < FIAC, FMAU | Current time information in Kangar, MY. |
| VaraU | EBV | > BrVaraU; > Acyclovir; > BVdU | nih.gov |
| BrVaraU | HSV-1 (HELF cells) | > Acyclovir; < BrVUdR; ≈ FIAC, FMAU | Current time information in Kangar, MY. |
| BrVaraU | EBV | < VaraU; ≈ Acyclovir | nih.gov |
| Acyclovir (ACV) | HSV-1 (HELF cells) | < VaraU; < BrVaraU | Current time information in Kangar, MY. |
| Acyclovir (ACV) | EBV | < VaraU; ≈ BrVaraU | nih.gov |
This table is for illustrative purposes and summarizes findings from multiple studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Studies
The antiviral activity of 1-arabinofuranosyluracil derivatives is highly dependent on the nature of the substituent at the 5-position of the uracil (B121893) base and the configuration of the sugar moiety.
The introduction of a vinyl group at the 5-position, creating VaraU, dramatically increases the anti-HSV-1 activity compared to many other substituents like fluoro, iodo, or formyl groups. Current time information in Kangar, MY. Studies on a series of 5-alkyl derivatives of araU showed that activity against HSV-1 generally decreased as the alkyl chain length increased beyond ethyl, with arabinosylthymine (5-methyl-araU) and 5-ethyl-araU being the most active among them. The presence of the arabinose sugar instead of deoxyribose is a critical structural feature. For the 5-vinyl substituent, the switch from a deoxyribose sugar to an arabinose sugar leads to a slight increase in activity against HSV-1. Current time information in Kangar, MY. Conversely, this same sugar exchange results in a pronounced reduction in activity against HSV-2. Current time information in Kangar, MY.
In the context of EBV, the structure-activity relationship between VaraU and BrVaraU is clear. The substitution of a hydrogen atom on the vinyl group with a bromine atom (as in BrVaraU) leads to a marked decrease in anti-EBV activity, although it appears to prolong the inhibitory effect. nih.gov This highlights the sensitivity of the antiviral potency to even minor modifications of the 5-vinyl substituent. nih.gov
Influence of 5-Substituent Modifications on Activity and Selectivity
The nature of the substituent at the 5-position of the 1-β-D-arabinofuranosyluracil (araU) core structure has a dramatic impact on the compound's antiviral activity. Research has shown that unsaturated substituents, particularly vinyl and halogenated vinyl groups, confer potent anti-herpes simplex virus (HSV) activity.
Among a series of 5-substituted araU analogues, (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BrVaraU) and 5-vinyl-1-β-D-arabinofuranosyluracil (VaraU) have demonstrated the most potent inhibition of HSV-1 in human embryonic lung fibroblast (HELF) cell cultures. nih.gov Their activity surpassed that of many other analogues, including those with 5-methyl (araT), 5-ethyl, 5-fluoro, 5-iodo, 5-formyl, and 5-trifluoromethyl groups. nih.gov In fact, BrVaraU and VaraU were found to be over 1,000 times more potent than several of these counterparts. nih.gov
Similarly, studies against the salmon herpesvirus, Oncorhynchus masou virus (OMV), in Yamame kidney (YNK) cells highlighted the high potency of araU analogues with vinyl or halogenovinyl substituents. nih.gov VaraU, along with its chlorinated (CVaraU) and iodinated (IVaraU) vinyl counterparts, showed exceptionally low 50% inhibitory concentrations (IC50), indicating strong antiviral efficacy. nih.gov In contrast, 5-allyl-araU showed only moderate activity against HSV-1. nih.gov The activity of 5-alkyl derivatives tends to decrease as the chain length increases, with 5-ethyl-araU and 5-propyl-araU being more active than 5-butyl-araU. nih.gov
| Compound | Virus | Cell Line | Activity (IC50 or MIC) |
|---|---|---|---|
| This compound (VaraU) | Oncorhynchus masou virus (OMV) | YNK | 0.003 µg/mL nih.gov |
| (E)-5-(2-Bromovinyl)-1-arabinofuranosyluracil (BrVaraU) | Oncorhynchus masou virus (OMV) | YNK | 0.01 µg/mL nih.gov |
| (E)-5-(2-Chlorovinyl)-1-arabinofuranosyluracil (CVaraU) | Oncorhynchus masou virus (OMV) | YNK | 0.003 µg/mL nih.gov |
| (E)-5-(2-Iodovinyl)-1-arabinofuranosyluracil (IVaraU) | Oncorhynchus masou virus (OMV) | YNK | 0.003 µg/mL nih.gov |
| 5-Allyl-1-arabinofuranosyluracil | Herpes Simplex Virus Type 1 (HSV-1) | PRK | 20 µg/mL nih.gov |
| 5-Ethyl-1-arabinofuranosyluracil (EaraU) | Herpes Simplex Virus Type 1 (HSV-1) | HELF | Less potent than VaraU nih.gov |
| 5-Methyl-1-arabinofuranosyluracil (MaraU/araT) | Herpes Simplex Virus Type 1 (HSV-1) | HELF | Less potent than VaraU nih.gov |
Stereochemical Influence on Biological Activity
The stereochemistry of the sugar moiety is a critical factor governing the biological properties of these nucleoside analogues. The natural β-D configuration of the arabinofuranosyl sugar is essential for potent antiviral activity. The synthesis of α-anomers of 5-alkyl-araU analogues has been reported, and these are generally found to be less active or inactive compared to their β-counterparts, highlighting the specific stereochemical requirements of the viral enzymes that metabolize these compounds. nih.gov
Furthermore, the nature of the sugar itself—arabinose versus deoxyribose—plays a significant role. When the deoxyribose sugar in 5-substituted uracil nucleosides is replaced by arabinose, the effect on antiviral activity varies depending on the 5-substituent. For the 5-vinyl or 5-ethyl substituents, this exchange can lead to a slight increase in activity against HSV-1. nih.gov However, for other substituents, the arabinosyl analogues are often less active than their deoxyribosyl counterparts against HSV-1. nih.gov Notably, this sugar exchange from deoxyribose to arabinose consistently results in a significant decrease in activity against HSV-2, irrespective of the 5-substituent. nih.gov
A key advantage of the arabinofuranosyl moiety is its enhanced metabolic stability. Unlike deoxyribose nucleosides such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BrVUdR), the arabinosyl analogues like BrVaraU are resistant to cleavage of the N-glycosyl bond by pyrimidine nucleoside phosphorylases. nih.govnih.gov This resistance prevents the formation of the inactive base, (E)-5-(2-bromovinyl)uracil, thereby making the arabinosyl compounds more biologically stable. nih.gov
Development of Viral Resistance Mechanisms In Vitro
The primary mechanism of in vitro resistance to this compound and related 5-substituted araU nucleosides involves alterations in the viral thymidine kinase (TK) enzyme. nih.gov The activation of these drugs is critically dependent on the initial phosphorylation step carried out by the virus-specific TK. Therefore, viruses that acquire mutations in the gene encoding this enzyme can become resistant to the antiviral effects of the compound.
Studies with TK-deficient strains of HSV have demonstrated this principle. The antiviral activity of compounds like BrVaraU is significantly diminished or absent in cells infected with TK-negative HSV mutants. nih.gov This confirms that the viral TK is the key determinant of the drug's activity and, consequently, the primary target for resistance mutations. The selection of TK-deficient or TK-altered mutants under drug pressure is a common pathway for the development of resistance to this class of nucleoside analogues.
Furthermore, cross-resistance has been observed. For instance, an isolate of HSV resistant to 5-iododeoxyuridine (IUdR), another TK-dependent antiviral, also showed reduced susceptibility to arabinosylthymine. nih.gov This suggests that mutations in the viral TK that confer resistance to one nucleoside analogue can often confer resistance to others that share the same activation pathway.
Computational and Structural Biology Investigations
Molecular Docking Studies with Target Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Vinyl-1-arabinofuranosyluracil, docking studies are instrumental in understanding its potential interactions with target enzymes. While specific docking studies for this compound are not extensively reported in the literature, research on related 5-substituted arabinofuranosyluracil (B3032727) derivatives provides valuable insights into its likely enzymatic targets and binding modes.
One of the key enzymes often targeted by uracil (B121893) analogues is thymidylate synthase (TS), which is crucial for DNA synthesis. Studies on compounds like 1-(5-phospho-β-D-arabinofuranosyl)-5-fluorouracil (ara-FUMP) have demonstrated interaction with TS. nih.gov These studies reveal that the arabinofuranosyl moiety, while generally leading to a lower binding affinity compared to their 2'-deoxyribosyl counterparts, can still allow the nucleoside to be accommodated within the enzyme's active site. nih.gov For this compound, it is hypothesized that the vinyl group at the 5-position could engage in hydrophobic interactions within a specific pocket of the active site of viral or cellular enzymes, contributing to its binding affinity and biological activity. The antiherpes activity of VaraU suggests that viral enzymes, such as viral DNA polymerase or thymidine (B127349) kinase, are plausible targets. nih.gov Docking studies of other thiouracil derivatives with thymidylate synthase have further elucidated the importance of the substituent at the pyrimidine (B1678525) ring in the binding affinity. nih.gov
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical (QM) calculations are employed to investigate the electronic properties of molecules, providing a detailed understanding of their reactivity, stability, and intermolecular interactions. For this compound, QM calculations can elucidate the effect of the 5-vinyl substituent on the electronic distribution of the uracil ring. The introduction of the vinyl group, a conjugated system, is expected to influence the aromaticity and the electrostatic potential of the pyrimidine base.
Conformational Analysis of this compound and Analogues
The biological activity of nucleoside analogues is intrinsically linked to their conformational preferences. The key conformational parameters include the pucker of the furanose ring, the torsion angle around the glycosidic bond (χ), and the conformation of the exocyclic 5'-hydroxymethyl group. For arabinofuranosyl nucleosides, the sugar ring can adopt various puckered conformations, typically described as North (N-type, C3'-endo) or South (S-type, C2'-endo) conformers.
While a dedicated conformational analysis of this compound is not published, the crystal structure of the closely related compound, 5-(propyn-1-yl)-1-(β-D-arabinofuranosyl)uracil, provides significant insights. cdnsciencepub.com In the solid state, this analogue exhibits a C(3')-endo sugar pucker (N-type), which is a common conformation for arabinonucleosides. cdnsciencepub.com The orientation of the pyrimidine base relative to the sugar is anti, with a glycosidic torsion angle (χ) of 33.7°. cdnsciencepub.com The conformation of the exocyclic -CH2OH group is gauche (+). cdnsciencepub.com It is plausible that this compound adopts a similar conformation. However, it is important to note that the conformational landscape in solution can be more dynamic, with an equilibrium between different puckered forms. Molecular dynamics simulations of other nucleoside analogues have shown that ligand binding can induce and stabilize specific conformations of the ligand-binding pocket of the target protein. nih.gov
Crystallographic Analysis of Related Nucleoside Structures
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. Although a crystal structure for this compound itself has not been reported, the structure of its close analogue, 5-(propyn-1-yl)-1-(β-D-arabinofuranosyl)uracil, has been determined. cdnsciencepub.com This structure serves as an excellent model for understanding the geometric parameters of 5-substituted arabinofuranosyluracils.
The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit. cdnsciencepub.com The detailed crystallographic data provides precise bond lengths, bond angles, and torsion angles, which are crucial for validating and parameterizing computational models.
Table 1: Crystallographic Data for 5-(propyn-1-yl)-1-(β-D-arabinofuranosyl)uracil cdnsciencepub.com
| Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.925(1) |
| b (Å) | 14.326(2) |
| c (Å) | 17.454 |
| Sugar Pucker | C(3')-endo (N-type) |
| Glycosidic Torsion Angle (χ) | 33.7° |
| Side Chain Conformation | g⁺ |
| R-factor | 0.032 |
Data from the crystallographic analysis of 5-(propyn-1-yl)-1-(β-D-arabinofuranosyl)uracil.
Predictive Modeling of Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool in medicinal chemistry for correlating the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound have been published, the principles of these models are widely applied to nucleoside analogues.
The general approach involves generating a dataset of related compounds with known biological activities, calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound, and then using statistical methods to build a mathematical model that relates the descriptors to the activity. Such models can then be used to predict the activity of new, unsynthesized compounds. For 5-substituted uracil nucleosides, descriptors could include the size and hydrophobicity of the 5-substituent, electronic parameters of the uracil ring, and conformational properties of the nucleoside. The antiherpes activity of a series of 5-substituted 1-β-D-arabinofuranosyluracil analogues, including 5-vinyl-araU, has been evaluated, providing the necessary biological data for potential future QSAR studies. nih.gov
Future Research Directions and Analog Development
Design and Synthesis of Advanced Analogues with Tuned Properties
The development of advanced analogues of VaraU is a primary focus of ongoing research, aiming to fine-tune its biological properties. The core strategy revolves around modifying the uracil (B121893) base and the arabinose sugar to improve target specificity, metabolic stability, and antiviral potency.
Research into structure-activity relationships (SAR) has shown that modifications at the C-5 position of the pyrimidine (B1678525) ring are critical. Studies on 5-alkenyl derivatives of 1-β-D-arabinofuranosyluracil have revealed that the vinyl group represents a particularly effective substituent for antiherpesviral activity. nih.govnih.gov Analogues with longer alkenyl chains, such as 5-propenyl and 5-butenyl-1-β-D-arabinofuranosyluracil, have demonstrated lower activity, suggesting an optimal size and conformation for the C-5 substituent. nih.govnih.gov This provides a clear direction for designing new analogues with potentially enhanced biological activity by exploring other small, electronically distinct groups at this position.
Another established class of potent antiviral agents is the 5-halovinyl arabinosyluracil series, such as (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BVaraU). nih.govnih.gov Comparing VaraU with these halogenated counterparts helps in understanding the electronic and steric requirements for potent enzyme inhibition. nih.gov
More advanced strategies involve combining beneficial modifications. For instance, the design of 4'-substituted carbocyclic nucleosides, where the ribose oxygen is replaced by a carbon, has emerged as a promising approach to create metabolically stable compounds with significant antiviral activity. mdpi.com Applying such modifications to the VaraU scaffold could yield next-generation analogues with improved pharmacokinetic profiles. The design of these new molecules often leverages computational modeling to predict their interaction with target enzymes, followed by targeted synthesis and biological evaluation. rsc.org
Table 1: Examples of 5-Substituted Arabinofuranosyluracil (B3032727) Analogues and Their Significance
| Compound Name | C-5 Substituent | Key Research Finding | Reference(s) |
|---|---|---|---|
| 5-Vinyl-1-arabinofuranosyluracil (VaraU) | -CH=CH₂ | High antiherpesviral activity. | nih.govnih.govnih.gov |
| 5-Propenyl-1-arabinofuranosyluracil | -CH=CHCH₃ | Less active than VaraU, informing SAR. | nih.govnih.gov |
| (E)-5-(2-Bromovinyl)-1-β-D-arabinofuranosyluracil (BVaraU) | -CH=CHBr | Potent antiviral agent; its triphosphate inhibits viral DNA polymerase. | nih.gov |
| 1-β-D-arabinofuranosylthymine (ara-T) | -CH₃ | Activity benchmark for VaraU. | nih.gov |
| 5-Allyl-araU | -CH₂CH=CH₂ | Shows moderate antiviral activity against HSV-1. | nih.gov |
Exploration of Novel Biochemical Targets
The primary mechanism of action for many nucleoside analogues involves phosphorylation to their triphosphate form within the cell, followed by interaction with viral polymerases. nih.gov For VaraU and its close analogues, the key biochemical target is believed to be the viral DNA polymerase. nih.govontosight.ai The triphosphate of BVaraU, a structurally similar compound, has been shown to be a potent inhibitor of both Oncorhynchus masou virus (OMV)-induced DNA polymerase and cellular DNA polymerase alpha. nih.gov The incorporation of these analogues into the growing viral DNA chain leads to chain termination, thereby halting viral replication. ontosight.ai
Future research will aim to confirm this mechanism for VaraU and explore potential new biochemical targets. A crucial area of investigation is the initial phosphorylation step, which is often rate-limiting and carried out by both host and viral kinases. nih.gov Identifying the specific kinases responsible for VaraU activation, such as thymidine (B127349) kinase or deoxycytidine kinase, is essential. nih.govnih.gov The unique ability of some L-nucleoside analogues to be phosphorylated by multiple kinases presents an interesting avenue for exploration. nih.gov
Beyond polymerases, other viral or host enzymes could serve as novel targets. For example, Uracil-DNA Glycosylase (UNG), an enzyme that removes uracil from DNA, is a potential target for uracil-based inhibitors. mdpi.com Developing VaraU analogues that could inhibit UNG might offer a complementary antiviral strategy. Understanding the full spectrum of biochemical interactions will be critical for predicting efficacy and potential resistance mechanisms.
Development of Improved Synthetic Methodologies
Efficient and scalable synthesis is crucial for the development of VaraU and its analogues as therapeutic agents. organicreactions.org Historically, the synthesis of 5-substituted nucleosides has involved various multi-step procedures. nih.gov A significant advancement has been the application of palladium-catalyzed cross-coupling reactions, which provide a powerful and versatile method for forming carbon-carbon bonds at the C-5 position of the uracil ring. nih.govnih.govasu.edu
Future efforts will likely focus on optimizing these catalytic systems to improve yields, reduce the need for heavy metal catalysts, and develop more direct C-H vinylation techniques, further streamlining the synthesis of VaraU and its derivatives. nih.gov
Integration of Omics Technologies (e.g., Metabolomics for Cellular Pathways)
The integration of "omics" technologies, particularly metabolomics, offers a powerful approach to understanding the complex cellular effects of nucleoside analogues like VaraU. Metabolomics allows for the comprehensive analysis of small-molecule metabolites in a biological system, providing a real-time snapshot of cellular physiology. nih.gov
This technology can be used to map the intracellular metabolic fate of VaraU, from its transport into the cell to its stepwise phosphorylation into its active triphosphate form. nih.gov By analyzing the levels of various metabolites, researchers can identify the specific kinases and transporters involved and uncover potential bottlenecks in the activation pathway. nih.govnih.gov
Furthermore, metabolomics can reveal off-target effects and elucidate mechanisms of cytotoxicity. A prime example is the use of metabolomics to study the effects of cytarabine (B982) (ara-C), another arabinofuranosyl nucleoside, in cancer cell lines. metabolomicsworkbench.org Such studies can identify biomarkers of drug response or resistance. frontiersin.org Applying a similar targeted metabolomics approach to VaraU would provide invaluable data on how it perturbs nucleotide metabolism and other cellular pathways, guiding the development of safer and more effective analogues. metabolomicsworkbench.orgfrontiersin.org
Applications in Advanced Biological Probes (e.g., Radiotracers for Biochemical Pathways)
The vinyl group at the C-5 position of VaraU is not only crucial for its biological activity but also serves as a versatile chemical handle for advanced applications. This functional group makes VaraU an excellent candidate for development as a biological probe to study biochemical pathways through bioorthogonal chemistry. nih.gov
The vinyl moiety can participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is highly specific and can occur in living systems without interfering with native biological processes. nih.govjenabioscience.comwikipedia.org By reacting vinyl-functionalized nucleosides with a fluorescently-labeled tetrazine, researchers can visualize the synthesis of nucleic acids in real-time. acs.org While this has been demonstrated extensively with 5-vinyluridine (B14088465) for imaging RNA, the same principle can be applied to VaraU to probe viral DNA synthesis. nih.govacs.org This approach has even been extended to induce targeted DNA damage in cancer cells, opening a new therapeutic paradigm. nih.gov
In addition to fluorescent probes, VaraU can be developed as a radiotracer for non-invasive imaging techniques like Positron Emission Tomography (PET). Radiolabeled nucleoside analogues, such as [14C]-labeled 2'-fluoro-5-methyldeoxyuracil-β-D-arabinofuranoside ([14C]FMAU), have been successfully used as tumor-imaging agents by tracing their incorporation into DNA. nih.gov Synthesizing a radiolabeled version of VaraU (e.g., with Carbon-14 or Fluorine-18) could enable the in vivo imaging of viral replication or tumor proliferation, providing a powerful tool for diagnostics and for monitoring therapeutic response. nih.govnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound (VaraU) |
| 5-Propenyl-1-arabinofuranosyluracil |
| 5-Butenyl-1-arabinofuranosyluracil |
| (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil (BVaraU) |
| 1-β-D-arabinofuranosylthymine (ara-T) |
| 5-Allyl-araU |
| 4'-azidocytidine |
| 4′-cyano analogues |
| 4′-chloromethyl-2′-deoxy-2′-fluoro-cytidine |
| 4′-Ethynyl-2′-deoxy-2-fluoro-adenosine |
| 4′-fluoro-uridine |
| Uracil |
| 5-iodouridine (B31010) |
| Vinyltributylstannane |
| Cytarabine (ara-C) |
| 5-vinyluridine |
| Tetrazine |
| 2'-fluoro-5-methyldeoxyuracil-β-D-arabinofuranoside (FMAU) |
| Thymidine |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-substituted 1-arabinofuranosyluracil derivatives, and how can they be methodologically addressed?
- Answer : The primary challenges include achieving regioselective fluorination at the 2'-position and maintaining stereochemical integrity during nucleoside formation. Methodological solutions involve:
- Using nucleophilic fluorination with [18F]KF under anhydrous conditions to introduce fluorine at the 2'-position (e.g., for PET tracer development) .
- Protecting group strategies (e.g., acetyl or benzoyl groups) to prevent undesired side reactions during glycosylation .
- Purification via reversed-phase HPLC to isolate enantiomerically pure products, as described in radiolabeling protocols .
Q. Which analytical techniques are most effective for characterizing the structural integrity of 5-substituted arabinofuranosyluracil compounds?
- Answer : Critical techniques include:
- 1H/13C NMR spectroscopy to confirm sugar configuration (α/β anomericity) and substituent positions (e.g., 5-vinyl or 5-methyl groups) .
- ESI-MS for molecular weight validation, particularly for intermediates and final products .
- LC-MS/MS for quantifying metabolites in biological matrices (e.g., plasma), as demonstrated for FMAU and FAU .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data between in vitro and in vivo studies for arabinofuranosyluracil derivatives?
- Answer : Discrepancies often arise from differences in phosphorylation efficiency by host kinases. Methodological approaches include:
- Kinase activity assays to evaluate substrate specificity (e.g., thymidine kinase for FMAU phosphorylation) .
- PET imaging with radiolabeled derivatives (e.g., 18F-FMAU) to assess in vivo phosphorylation and DNA incorporation rates .
- Molecular modeling to predict interactions between diphosphate metabolites (e.g., 2'-O-allyl-araUDP) and enzyme active sites (e.g., ribonucleotide reductase), explaining variations in IC50 values .
Q. What methodologies optimize the radiolabeling efficiency of 5-substituted arabinofuranosyluracil derivatives for PET imaging?
- Answer : Key strategies involve:
- Precursor design : Using 5-substituted arabinofuranosyluracil derivatives with leaving groups (e.g., trimethylammonium or nitro) at the 2'-position for efficient [18F]fluoride substitution .
- Reaction optimization : Short reaction times (<15 minutes) and mild temperatures (40–80°C) to minimize decomposition .
- Validation : Biodistribution studies in tumor models to confirm tracer specificity, as shown for 18F-FMAU in detecting thymidine kinase activity .
Q. How do structural modifications at the 5-position (e.g., methyl, vinyl, ethynyl) influence the biological activity of arabinofuranosyluracil derivatives?
- Answer : Substituent effects can be systematically analyzed via:
- Antiviral/proliferation assays : Comparing IC50 values of derivatives (e.g., 5-methyl vs. 5-iodo) in cell cultures .
- Metabolic stability studies : LC-MS/MS profiling of plasma metabolites to assess resistance to enzymatic degradation (e.g., cytidine deaminase) .
- Crystallography/molecular docking : Resolving interactions between 5-substituted uracil moieties and target enzymes (e.g., herpes simplex virus thymidine kinase) .
Methodological Considerations
- Stereochemical Control : β-D-Arabinofuranosyl configuration is critical for biological activity; use chiral auxiliaries or enzymatic resolution to ensure purity .
- Toxicity Mitigation : Neurotoxicity observed in FMAU clinical trials underscores the need for preclinical pharmacokinetic modeling to identify safe dosing thresholds .
- Data Reproducibility : Cross-validate enzyme inhibition results using orthogonal assays (e.g., radiometric vs. spectrophotometric methods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
